Temozolomide

Descripción

Propiedades

IUPAC Name |

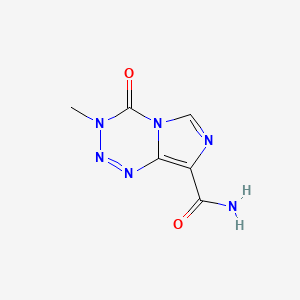

3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6O2/c1-11-6(14)12-2-8-3(4(7)13)5(12)9-10-11/h2H,1H3,(H2,7,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEGJWRSRHCHSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N2C=NC(=C2N=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5043714 | |

| Record name | Temozolomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Temozolomide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.09e+00 g/L | |

| Record name | Temozolomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00853 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Temozolomide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

85622-93-1 | |

| Record name | Temozolomide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85622-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Temozolomide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085622931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Temozolomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00853 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Temozolamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | temozolomide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Temozolomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Temozolomide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEMOZOLOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YF1K15M17Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Temozolomide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

212 °C | |

| Record name | Temozolomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00853 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Temozolomide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Temozolomide: A Technical Guide on its Core Function as a DNA Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Temozolomide (TMZ), focusing on its fundamental mechanism as a DNA alkylating agent. It details the molecular pathways it influences, mechanisms of resistance, and key experimental data and protocols relevant to its study.

Core Mechanism of Action

This compound is an oral imidazotetrazine derivative prodrug that functions as an alkylating agent.[1][2] It is not directly active but undergoes rapid, non-enzymatic conversion at physiological pH to the reactive compound 5-(3-methyltriazen-1-yl)-imidazole-4-carboxamide (MTIC).[3][4][5] The cytotoxicity of MTIC is primarily attributed to its ability to methylate DNA, with alkylation occurring mainly at the O6 and N7 positions of guanine and the N3 position of adenine.

The primary cytotoxic lesion responsible for the antitumor effect of TMZ is O6-methylguanine (O6-MeG). This adduct, if not repaired, leads to base mispairing during DNA replication, where thymine is incorrectly paired with the methylated guanine. This triggers a futile cycle of mismatch repair (MMR), ultimately resulting in DNA double-strand breaks, cell cycle arrest at G2/M, and the induction of apoptosis.

Cellular Signaling and Response Pathways

The DNA damage induced by TMZ activates a complex network of cellular signaling pathways that determine the ultimate fate of the cell, be it repair, senescence, autophagy, or apoptosis.

-

DNA Repair Pathways: The cell possesses several mechanisms to counteract TMZ-induced damage.

-

O6-methylguanine-DNA methyltransferase (MGMT): This is the primary mechanism of resistance. MGMT is a DNA repair protein that directly removes the methyl group from the O6 position of guanine, transferring it to its own cysteine residue in an irreversible, single-step reaction. This action repairs the lesion before it can cause cytotoxic effects.

-

Base Excision Repair (BER): This pathway is responsible for repairing the N7-methylguanine and N3-methyladenine lesions. Inhibition of BER proteins, such as poly(ADP-ribose)polymerase-1 (PARP-1), can enhance TMZ cytotoxicity by allowing these lesions to persist.

-

Mismatch Repair (MMR): A functional MMR system is crucial for TMZ's cytotoxic effect. After a thymine is mispaired with O6-MeG during replication, the MMR system recognizes the mismatch. Its attempts to repair the strand lead to repeated DNA breaks, which are irreparable and trigger apoptosis. Tumors with a deficient MMR system can tolerate the O6-MeG lesion, conferring resistance to TMZ.

-

-

Apoptotic Pathways: If the DNA damage is too severe for repair, apoptotic pathways are initiated.

-

The persistent DNA double-strand breaks activate stress response kinases like ATM and ATR, leading to the phosphorylation of p53.

-

This can trigger the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and the effector caspase-3.

-

Studies have also implicated the JNK/c-Jun signaling cascade in TMZ-induced apoptosis, which upregulates the pro-apoptotic BH3-only protein BIM. After 48 hours of TMZ exposure in T98G glioblastoma cells, significant deregulation of several apoptosis-related genes, including BBC3, BCL2L1, RIPK1, and CASP3, has been observed.

-

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacokinetics, in vitro cytotoxicity, and in vivo efficacy of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Adult Patients

| Parameter | Value | Patient Population / Conditions | Citation |

| Bioavailability | ~100% | Oral administration | |

| Time to Max. Concentration (Tmax) | 0.9 - 1.0 hours | Oral administration | |

| Elimination Half-life (t½) | 1.8 hours | - | |

| Systemic Clearance (Cl/F) | 107 - 115 mL/min/m² | - | |

| Volume of Distribution (Vd) | 0.4 L/kg | - | |

| CSF Penetration | ~20% of plasma concentration | Malignant glioma patients | |

| Plasma Protein Binding | ~15% | In vitro |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | IC50 Value | Assay / Conditions | Citation |

| U373MG (Glioblastoma) | >10 µM | MTT Assay | |

| Mawi (Colorectal) | >320 µM (TMZ resistant) | MTT Assay | |

| PPTP Panel (Median) | 380 µM | In vitro panel of pediatric cancer cell lines | |

| Rh18 (Rhabdomyosarcoma) | >1,000 µM | In vitro panel | |

| U87 (Glioblastoma) | 380 µM | MTT Assay | |

| A172, U87-MG, T98G | ~16-25% growth inhibition | 400 µM TMZ for 72h |

Table 3: In Vivo Efficacy of this compound in Preclinical Glioma Models

| Animal Model | Treatment Regimen | Efficacy Outcome | Citation |

| GBM12 Xenograft (Mice) | Daily for 5 days | 51-day prolongation in median survival | |

| GBM43 Xenograft (Mice) | Daily for 5 days | 25-day prolongation in median survival | |

| Meta-analysis (60 studies) | Various | Prolonged survival by a factor of 1.88 | |

| Meta-analysis (60 studies) | Various | Reduced tumor volume by 50.4% | |

| Orthotopic U373 Xenograft | 40 mg/kg, 3x/week for 3 weeks | Significant survival improvement vs. control | |

| GL261 Allograft (Mice) | 10 mg/kg, 5x/week | Strong reduction in tumor volume |

Table 4: Selected Clinical Efficacy Data for this compound

| Patient Population | Treatment Arm | Efficacy Outcome (Median) | Citation |

| Newly Diagnosed Glioblastoma | 6 cycles adjuvant TMZ (Standard) | OS: 24.0 months, PFS: 10.0 months | |

| Newly Diagnosed Glioblastoma | >6 cycles adjuvant TMZ (Extended) | OS: 23.0 months, PFS: 12.0 months | |

| Grade 2 Glioma | Radiation + TMZ | 10-year Overall Survival: 70% | |

| Grade 2 Glioma | Radiation Alone | 10-year Overall Survival: 47% | |

| MGMT-methylated Glioblastoma | Nivolumab + RT + TMZ | OS: 28.9 months, PFS: 10.6 months | |

| MGMT-methylated Glioblastoma | Placebo + RT + TMZ | OS: 32.1 months, PFS: 10.3 months |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of TMZ's effects. Below are representative protocols for key experiments.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the concentration of TMZ that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Plate glioblastoma cells (e.g., U87MG) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Drug Preparation: Prepare a stock solution of TMZ in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from clinically irrelevant to suprapharmacological levels (e.g., 1 µM to 1000 µM). Note that the final DMSO concentration in all wells, including the vehicle control, should be kept constant and low (<0.5%).

-

Treatment: Remove the overnight culture medium from the cells and replace it with 100 µL of medium containing the various concentrations of TMZ or vehicle control (medium with DMSO).

-

Incubation: Incubate the plates for 72-120 hours. The longer incubation period allows for the TMZ-induced G2/M arrest to transition to apoptosis.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the TMZ concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: In Vivo Efficacy in an Orthotopic Glioblastoma Mouse Model

This protocol assesses the antitumor activity of TMZ in a clinically relevant animal model.

References

Temozolomide: A Comprehensive Technical Guide on its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temozolomide (TMZ) is an oral alkylating agent pivotal in the treatment of malignant gliomas, including glioblastoma, and refractory anaplastic astrocytoma.[1] Its efficacy is rooted in its ability to cross the blood-brain barrier and methylate DNA, leading to tumor cell apoptosis.[1][2] This technical guide provides an in-depth analysis of the chemical properties and stability of this compound, offering critical data and methodologies for researchers and drug development professionals.

Chemical Properties of this compound

This compound, with the IUPAC name 4-methyl-5-oxo-2,3,4,6,8-pentazabicyclo[4.3.0]nona-2,7,9-triene-9-carboxamide, is an imidazotetrazine derivative.[3] It presents as a white to light tan or light pink powder.[4] A summary of its key chemical and physical properties is provided in the tables below.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₆O₂ | |

| Molecular Weight | 194.15 g/mol | |

| Appearance | White to light tan/light pink powder | |

| Melting Point | 212 °C (decomposes) | |

| CAS Number | 85622-93-1 |

Solubility

This compound exhibits varied solubility in different solvents, a critical consideration for formulation and in vitro studies.

| Solvent | Solubility | Reference |

| Water | Slightly soluble | |

| Aqueous Acids | Slightly soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Mole Fraction Solubility at 323.2 K | ||

| Dimethyl Sulfoxide (DMSO) | 1.35 × 10⁻² | |

| Polyethylene Glycol-400 (PEG-400) | 3.32 × 10⁻³ | |

| Transcutol® | 2.89 × 10⁻³ | |

| Ethylene Glycol | 1.64 × 10⁻³ | |

| Propylene Glycol | 1.47 × 10⁻³ | |

| Water | 7.70 × 10⁻⁴ | |

| Ethyl Acetate | 5.44 × 10⁻⁴ | |

| Ethanol | 1.80 × 10⁻⁴ | |

| Isopropyl Alcohol | 1.32 × 10⁻⁴ | |

| 1-Butanol | 1.07 × 10⁻⁴ |

Acidity (pKa)

The pKa of this compound has been a subject of varied reports. One source indicates it has no functional groups that can be protonated or deprotonated between pH 1 and 13. Computational studies, however, have predicted a strongest acidic pKa of 10.46 and a strongest basic pKa of -3.6. Another theoretical study calculated an average pKa of -2.625, suggesting the protonated form is extremely acidic. This discrepancy highlights the compound's unique electronic structure and its stability profile across different pH ranges.

Stability of this compound

The stability of this compound is highly dependent on pH, temperature, and light exposure. It is a prodrug that undergoes spontaneous, non-enzymatic conversion to its active metabolite under physiological conditions.

pH-Dependent Stability and Degradation Pathway

This compound is stable in acidic environments (pH < 5) but undergoes rapid hydrolysis at neutral or alkaline pH (pH > 7). This pH-dependent degradation is central to its mechanism of action. The degradation pathway proceeds as follows:

-

Hydrolysis to MTIC: At physiological pH, the imidazotetrazine ring of this compound opens to form the active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).

-

Formation of the Active Alkylating Agent: MTIC is unstable and further decomposes to 5-aminoimidazole-4-carboxamide (AIC) and a highly reactive methyldiazonium cation.

-

DNA Alkylation: The methyldiazonium cation is the ultimate alkylating species that transfers a methyl group to DNA, primarily at the O⁶ and N⁷ positions of guanine and the N³ position of adenine. This DNA methylation triggers futile DNA mismatch repair cycles, leading to DNA strand breaks and ultimately, apoptotic cell death.

The following Graphviz diagram illustrates the activation and degradation pathway of this compound.

Caption: Activation and degradation pathway of this compound.

Forced Degradation Studies

Forced degradation studies have been conducted to understand the stability of this compound under various stress conditions.

| Stress Condition | Observation | Reference |

| Acidic Hydrolysis (1 M HCl, 80°C, 60 min) | Stable | |

| Alkaline Hydrolysis (1 M NaOH, 80°C, 60 min) | Significant degradation | |

| Oxidative (3% H₂O₂, 80°C, 60 min) | Significant degradation | |

| Thermal (Dry heat, 100°C, 24 hr) | Significant degradation | |

| Photolytic (UV light at 254 nm) | Unstable |

Half-Life

The half-life of this compound is a critical pharmacokinetic parameter.

| Condition | Half-Life | Reference |

| In vivo (human plasma) | 1.8 hours | |

| In vitro (human plasma at 37°C) | 15 minutes | |

| In water at pH 7.9 | 28-33 minutes |

Experimental Protocols

Accurate and validated analytical methods are essential for the quantification of this compound in various matrices.

High-Performance Liquid Chromatography (HPLC) for Pharmaceutical Formulations

This method is suitable for the determination of this compound in capsule formulations.

-

Instrumentation: Agilent 1260 series HPLC system with a Diode-Array Detector (DAD).

-

Column: ACE C18 column (150 x 4.6 mm i.d., 5 µm particle size).

-

Mobile Phase: A mixture of aqueous acetate buffer (0.02 M, pH 4.5) and acetonitrile in a 90:10 (v/v) ratio. The mobile phase should be filtered and degassed.

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 30 µL.

-

Detection: UV detection at 260 nm.

-

Sample Preparation:

-

Determine the average mass of the contents of 10 capsules.

-

Accurately weigh a portion of the capsule contents.

-

Prepare a standard stock solution by accurately weighing 20.0 mg of this compound and dissolving it in the mobile phase in a 100 mL volumetric flask.

-

Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 5-100 µg/mL).

-

For the sample solution, dissolve an accurately weighed portion of the capsule contents in the mobile phase to obtain a theoretical concentration within the calibration range.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for this compound is approximately 3.5 minutes under these conditions.

High-Performance Liquid Chromatography (HPLC) for Human Plasma

This bioanalytical method is designed for the quantification of this compound in human plasma samples.

-

Instrumentation: HPLC system with UV detection.

-

Column: C18 column.

-

Mobile Phase: Isocratic elution with a mixture of aqueous acetic acid and methanol.

-

Internal Standard: Theophylline.

-

Sample Preparation (Liquid-Liquid Extraction):

-

To prevent degradation, immediately acidify plasma samples to a pH < 3.

-

Perform liquid-liquid extraction of the acidified plasma samples.

-

-

Analysis: Inject the extracted samples into the HPLC system. The calibration curve is linear within the range of 0.10-20.00 µg/mL.

The following Graphviz diagram outlines the experimental workflow for the HPLC analysis of this compound in a pharmaceutical dosage form.

Caption: Experimental workflow for HPLC analysis of this compound.

Conclusion

This technical guide provides a comprehensive overview of the chemical properties and stability of this compound. The data and protocols presented herein are intended to support researchers and drug development professionals in their work with this important chemotherapeutic agent. A thorough understanding of its pH-dependent stability and degradation pathway is crucial for the design of effective formulations and the interpretation of experimental results. The provided analytical methods offer robust and validated approaches for the accurate quantification of this compound.

References

- 1. This compound: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Mechanistic study of the hydrolytic degradation and protonation of this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]

Temozolomide Degradation at Physiological pH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical aspects of temozolomide (TMZ) degradation kinetics at physiological pH. Understanding the stability and transformation of this essential chemotherapeutic agent is paramount for optimizing its efficacy and developing novel drug delivery systems. This document provides a comprehensive overview of TMZ's degradation pathway, quantitative kinetic data, detailed experimental protocols for its analysis, and visual representations of the key processes involved.

Introduction: The pH-Dependent Lability of this compound

This compound is a prodrug that exhibits pH-dependent stability. It is relatively stable under acidic conditions, which allows for its oral administration and passage through the stomach. However, upon reaching the physiological pH of the blood and tissues (approximately 7.4), it undergoes rapid, non-enzymatic hydrolysis.[1][2][3] This chemical transformation is essential for its bioactivation, leading to the formation of the active alkylating species responsible for its cytotoxic effects against tumor cells.[4][5] The inherent instability at physiological pH, however, also presents challenges for drug delivery and maintaining therapeutic concentrations.

Degradation Pathway of this compound

At physiological pH, this compound undergoes a spontaneous chemical conversion to the highly reactive and unstable metabolite, 5-(3-methyltriazen-1-yl)-imidazole-4-carboxamide (MTIC). MTIC has a very short half-life and rapidly decomposes into two main products: 5-aminoimidazole-4-carboxamide (AIC), an inactive metabolite, and the highly electrophilic methyldiazonium cation. It is this methyldiazonium ion that acts as the potent methylating agent, transferring a methyl group to DNA, primarily at the N-7 and O-6 positions of guanine and the N-3 position of adenine. This DNA methylation leads to the induction of DNA damage, cell cycle arrest, and ultimately, apoptosis of cancer cells.

Figure 1: Degradation pathway of this compound at physiological pH.

Quantitative Degradation Kinetics

The degradation of this compound at physiological pH follows first-order kinetics. The rate of degradation is highly dependent on the pH of the medium, with stability decreasing as the pH increases towards alkaline conditions.

| Parameter | Value | Condition | Reference(s) |

| Half-life (t½) of TMZ in Plasma | ~1.8 hours | Physiological pH (7.4) | |

| Half-life (t½) of MTIC | ~2 minutes | Physiological pH (7.4) | |

| Degradation Rate Constant (k) of TMZ | 0.0453 h⁻¹ | pH 7.4 | |

| Stability | Stable | Acidic pH (< 5) | |

| Stability | Unstable | Neutral to Alkaline pH (> 7) |

Experimental Protocol for Studying this compound Degradation

The following protocol outlines a standard procedure for investigating the degradation kinetics of this compound in vitro, simulating physiological conditions.

4.1. Materials and Reagents

-

This compound (TMZ) powder

-

Phosphate-buffered saline (PBS), pH 7.4

-

Deionized water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid or other suitable mobile phase modifier

-

Thermostatically controlled incubator or water bath (37°C)

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD), or a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

-

C18 reversed-phase HPLC column

-

Autosampler vials

-

Microcentrifuge tubes

-

Pipettes and tips

-

pH meter

4.2. Experimental Workflow

Figure 2: Experimental workflow for studying TMZ degradation.

4.3. Detailed Procedure

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a solvent in which it is stable (e.g., DMSO or an acidic buffer).

-

Prepare a sufficient volume of PBS at pH 7.4 and pre-warm it to 37°C.

-

-

Initiation of Degradation Study:

-

To initiate the experiment, dilute the TMZ stock solution into the pre-warmed PBS (pH 7.4) to achieve the desired final concentration (e.g., 10-100 µg/mL).

-

Immediately take a sample for the zero time point (t=0).

-

-

Incubation and Sampling:

-

Place the reaction mixture in a thermostatically controlled incubator or water bath set at 37°C.

-

At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120, 240 minutes), withdraw aliquots of the sample.

-

To stop the degradation reaction immediately after sampling, either add a quenching solution (e.g., a small volume of strong acid to lower the pH) or flash-freeze the sample in liquid nitrogen and store at -80°C until analysis.

-

-

Sample Analysis by HPLC or LC-MS/MS:

-

Thaw the samples if frozen. If necessary, centrifuge the samples to remove any precipitates.

-

Transfer the supernatant to autosampler vials.

-

Inject the samples onto a C18 reversed-phase HPLC column.

-

Use a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol), to achieve separation of TMZ from its degradation products.

-

Monitor the elution of the compounds using a UV detector at a wavelength where TMZ has significant absorbance (around 330 nm) or by mass spectrometry for higher sensitivity and specificity.

-

-

Data Analysis:

-

Generate a calibration curve using standards of known TMZ concentrations to quantify the amount of intact TMZ in each sample.

-

Plot the natural logarithm of the TMZ concentration versus time.

-

The degradation of TMZ at a fixed pH and temperature follows first-order kinetics. Therefore, the slope of the linear regression of the ln(concentration) vs. time plot will be equal to the negative of the degradation rate constant (-k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Conclusion

The degradation kinetics of this compound at physiological pH are a fundamental aspect of its pharmacology. The rapid and spontaneous hydrolysis to its active metabolite, MTIC, is essential for its therapeutic effect. The information and protocols provided in this guide offer a robust framework for researchers and drug development professionals to accurately study and characterize the stability of this compound. A thorough understanding of these principles is crucial for the rational design of novel formulations and delivery strategies aimed at enhancing the therapeutic index of this important anticancer agent.

References

- 1. Approaching Sites of Action of this compound for Pharmacological and Clinical Studies in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. [Evaluation of stability of this compound in solutions after opening the capsule] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

Navigating Temozolomide Resistance in Glioma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most challenging cancers to treat, with a median survival of approximately 15 months.[1][2] The standard of care for newly diagnosed GBM involves surgical resection followed by radiation and chemotherapy with the alkylating agent temozolomide (TMZ).[1][2] While TMZ has improved patient outcomes, the development of resistance is a major obstacle to effective long-term treatment.[1] This technical guide provides a comprehensive overview of the core molecular mechanisms underlying TMZ resistance in glioma cells, detailed experimental protocols to investigate these mechanisms, and quantitative data to facilitate comparative analysis.

Core Mechanisms of this compound Resistance

The efficacy of TMZ is primarily attributed to its ability to methylate DNA, particularly at the O6 position of guanine (O6-MeG), leading to DNA damage and subsequent cell death. Glioma cells have evolved several mechanisms to counteract the cytotoxic effects of TMZ, leading to therapeutic resistance.

O6-methylguanine-DNA methyltransferase (MGMT)

The DNA repair protein MGMT is a key player in TMZ resistance. It removes the methyl group from the O6 position of guanine, thereby repairing the DNA damage induced by TMZ before it can trigger cell death.

-

Mechanism: MGMT directly reverses the DNA alkylation by transferring the methyl group to its own cysteine residue in a "suicide" reaction. This action restores the integrity of the DNA and prevents the cytotoxic effects of TMZ.

-

Regulation: The expression of the MGMT gene is often silenced in a subset of gliomas through epigenetic hypermethylation of its promoter region. Tumors with a methylated MGMT promoter have low or no MGMT protein expression and are therefore more sensitive to TMZ. Conversely, tumors with an unmethylated promoter express high levels of MGMT and are typically resistant to TMZ.

DNA Mismatch Repair (MMR) Pathway

In MGMT-deficient cells, the DNA mismatch repair (MMR) system plays a crucial role in mediating TMZ-induced cytotoxicity.

-

Mechanism: When DNA containing O6-MeG replicates, thymine is incorrectly inserted opposite the O6-MeG lesion. The MMR system, primarily involving the MSH2 and MSH6 proteins, recognizes this mismatch. Instead of repairing the original lesion, the MMR system repeatedly attempts to excise the newly synthesized strand containing thymine, leading to a futile cycle of repair that results in DNA double-strand breaks and ultimately, apoptosis.

-

Resistance: Defects or downregulation of MMR proteins, such as MSH2, MSH6, MLH1, and PMS2, can lead to tolerance of O6-MeG:T mismatches. This prevents the futile repair cycle and subsequent apoptosis, rendering the glioma cells resistant to TMZ, even in the absence of MGMT. Even modest decreases in MSH2 expression have been shown to have a significant impact on TMZ sensitivity.

Base Excision Repair (BER) Pathway

TMZ also induces other DNA lesions, such as N7-methylguanine and N3-methyladenine, which are substrates for the base excision repair (BER) pathway.

-

Mechanism: The BER pathway is initiated by DNA glycosylases that recognize and remove the damaged base. This creates an apurinic/apyrimidinic (AP) site, which is then processed by other enzymes to restore the correct DNA sequence.

-

Resistance: Upregulation of BER pathway components can contribute to TMZ resistance by efficiently repairing these other DNA lesions, thus reducing the overall DNA damage load and promoting cell survival.

Epigenetic Modifications

Beyond MGMT promoter methylation, other epigenetic alterations can influence TMZ resistance.

-

Mechanism: Changes in DNA methylation and histone modifications can alter the expression of genes involved in DNA repair, apoptosis, and drug efflux, thereby modulating the sensitivity of glioma cells to TMZ. This compound itself can induce widespread epigenetic changes in glioblastoma, potentially contributing to the evolution of resistance.

Efflux Pumps

Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can actively pump TMZ out of the cell, reducing its intracellular concentration and limiting its cytotoxic effects.

Quantitative Data on this compound Resistance

The following tables summarize key quantitative data related to TMZ resistance in glioma cells.

Table 1: IC50 Values of this compound in Glioma Cell Lines

| Cell Line | MGMT Status | IC50 (µM) | Reference |

| A172 | Methylated | 14.1 ± 1.1 | |

| LN229 | Methylated | 14.5 ± 1.1 | |

| SF268 | Unmethylated | 147.2 ± 2.1 | |

| SK-N-SH | Unmethylated | 234.6 ± 2.3 | |

| U87 | Methylated | 123.9 (24h), 223.1 (48h), 230.0 (72h) | |

| U251 | Methylated | 240.0 (48h), 176.5 (72h) | |

| T98G | Unmethylated | 438.3 (72h) | |

| LN229 (MGMT-) | - | 5 | |

| LN229 (MGMT+) | - | 400 |

Table 2: Protein Expression in this compound Sensitive vs. Resistant Glioma Cells

| Protein | Cell Line (Status) | Expression Level | Reference |

| MGMT | SF268, SK-N-SH (Resistant) | High | |

| MGMT | A172, LN229 (Sensitive) | Absent | |

| MSH2 | U251/TMZR (Resistant) | Reduced | |

| MSH6 | U251/TMZR (Resistant) | Reduced | |

| MLH1 | U251/TMZR (Resistant) | Reduced | |

| PMS2 | U251/TMZR (Resistant) | Reduced | |

| RIP2 | TMZ-resistant glioma cells | Upregulated | |

| NF-κB | TMZ-resistant glioma cells | Activated |

Table 3: Patient Survival and MGMT Methylation Status

| MGMT Status | Treatment | Median Overall Survival (months) | 2-Year Survival Rate | Reference |

| Methylated | Radiotherapy + TMZ | 24.59 | 36.4% | |

| Unmethylated | Radiotherapy + TMZ | 14.11 | 6.7% | |

| Methylated (Low) | Radiotherapy + TMZ | - | 23.5% | |

| Methylated (High) | Radiotherapy + TMZ | - | 36.4% | |

| Methylated (<70 years) | Standard Therapy | 31 | - | |

| Unmethylated (<70 years) | Standard Therapy | 13 | - |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

MGMT Promoter Methylation Analysis

a) Pyrosequencing

This quantitative method determines the percentage of methylation at specific CpG sites within the MGMT promoter.

-

DNA Extraction: Isolate genomic DNA from tumor tissue or cell lines using a standard DNA extraction kit.

-

Bisulfite Conversion: Treat 1 µg of genomic DNA with sodium bisulfite using a commercial kit. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

PCR Amplification: Amplify the bisulfite-converted DNA using biotinylated primers specific for the MGMT promoter region. The PCR conditions are typically: 95°C for 15 minutes, followed by 45 cycles of 95°C for 20 seconds, 53°C for 20 seconds, and 72°C for 20 seconds, with a final extension at 72°C for 5 minutes.

-

Pyrosequencing: Perform pyrosequencing on the PCR product using a sequencing primer and a pyrosequencing instrument. The software calculates the percentage of methylation at each CpG site. A cutoff of ≥10% average methylation is often used to define a sample as methylated.

b) Methylation-Specific PCR (MSP)

This method provides a qualitative assessment of MGMT promoter methylation.

-

DNA Extraction and Bisulfite Conversion: Follow the same procedure as for pyrosequencing.

-

Primer Design: Design two pairs of primers for the target CpG island: one pair specific for the methylated sequence (containing CpG) and another for the unmethylated sequence (containing UpG after bisulfite conversion).

-

PCR Amplification: Perform two separate PCR reactions for each DNA sample, one with the methylated-specific primers and one with the unmethylated-specific primers.

-

Gel Electrophoresis: Analyze the PCR products on an agarose gel. The presence of a band in the methylated-specific reaction indicates methylation, while a band in the unmethylated-specific reaction indicates a lack of methylation.

DNA Damage Assays

a) Comet Assay (Single-Cell Gel Electrophoresis)

This assay measures DNA single- and double-strand breaks at the single-cell level.

-

Cell Preparation: Prepare a single-cell suspension at a concentration of 2 x 10^5 cells/mL in PBS.

-

Slide Preparation: Mix the cell suspension with low-melting-point agarose and spread a thin layer onto a microscope slide.

-

Lysis: Immerse the slides in a lysis solution (high salt and detergent) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding and Electrophoresis: For detecting single-strand breaks, incubate the slides in an alkaline electrophoresis buffer to unwind the DNA, followed by electrophoresis at 1 V/cm for 30 minutes.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the "comets" using a fluorescence microscope.

-

Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.

b) γ-H2AX Foci Formation Assay

This immunofluorescence-based assay detects DNA double-strand breaks.

-

Cell Culture and Treatment: Culture glioma cells on coverslips and treat with TMZ.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.3% Triton X-100 in PBS.

-

Immunostaining: Block non-specific binding with 5% BSA and then incubate with a primary antibody against γ-H2AX overnight at 4°C. Follow this with incubation with a fluorescently labeled secondary antibody.

-

Microscopy: Mount the coverslips on microscope slides with a DAPI-containing mounting medium to stain the nuclei. Acquire images using a fluorescence microscope.

-

Quantification: Count the number of distinct γ-H2AX foci per nucleus. An increase in the number of foci indicates an increase in DNA double-strand breaks. Automated image analysis software can be used for high-throughput quantification.

Gene and Protein Expression Analysis

a) Quantitative Real-Time PCR (qPCR)

This technique is used to quantify the mRNA expression levels of genes involved in TMZ resistance.

-

RNA Extraction: Isolate total RNA from glioma cells or tumor tissue using a suitable RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, gene-specific primers, and the cDNA template. A typical thermal cycling protocol is 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

-

Data Analysis: Normalize the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, RPL13A) and calculate the relative gene expression using the ΔΔCt method.

b) Western Blotting

This method is used to detect and quantify the protein levels of key resistance markers.

-

Protein Extraction: Lyse glioma cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against the proteins of interest (e.g., MGMT, MSH2, MSH6) overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH or β-actin.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Core mechanisms of this compound resistance in glioma cells.

Caption: Workflow for MGMT promoter methylation analysis.

Caption: Workflow for assessing DNA damage in glioma cells.

Conclusion

Understanding the multifaceted mechanisms of this compound resistance in glioma is paramount for the development of more effective therapeutic strategies. This guide provides a foundational understanding of the key resistance pathways, standardized protocols for their investigation, and a compilation of quantitative data to aid in research and drug development. By targeting these resistance mechanisms, it may be possible to overcome chemoresistance and improve the prognosis for patients with glioblastoma.

References

The Dichotomous Role of Temozolomide on Cancer Stem Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Temozolomide (TMZ) remains the cornerstone of chemotherapeutic intervention for glioblastoma (GBM), the most aggressive primary brain tumor in adults. However, the invariable recurrence of tumors and the development of therapeutic resistance are significant clinical challenges, largely attributed to a subpopulation of cells with stem-like properties known as cancer stem cells (CSCs). This technical guide synthesizes the current understanding of the multifaceted effects of TMZ on CSCs. It delves into the molecular mechanisms of TMZ action, the intricate signaling pathways governing CSC resistance, and provides a compilation of quantitative data from key studies. Furthermore, this document outlines detailed experimental protocols for assessing the impact of TMZ on CSCs and presents visual representations of critical signaling cascades to facilitate a deeper understanding of the complex interplay between this alkylating agent and the resilient CSC population.

Introduction

Glioblastoma is characterized by its cellular heterogeneity and a dismal prognosis, with a median survival of approximately 15 months.[1][2][3] The standard of care involves surgical resection followed by radiotherapy and concurrent and adjuvant TMZ chemotherapy.[2][4] TMZ is an oral alkylating agent that induces DNA damage, leading to apoptosis in rapidly dividing tumor cells. Despite its initial efficacy, resistance to TMZ is a major limiting factor in the long-term treatment of GBM.

A growing body of evidence points to glioma stem cells (GSCs) as a primary driver of TMZ resistance and tumor recurrence. GSCs are a subpopulation of tumor cells that possess the ability to self-renew and differentiate into the various cell types that constitute the bulk tumor. These cells are often characterized by the expression of specific markers such as CD133, Nestin, and SOX2. Understanding the intricate interactions between TMZ and CSCs is paramount for the development of more effective therapeutic strategies to overcome resistance and improve patient outcomes.

Mechanism of Action and Resistance in Cancer Stem Cells

This compound exerts its cytotoxic effects by methylating DNA, primarily at the N7 position of guanine and the N3 position of adenine. However, the most cytotoxic lesion is the O6-methylguanine (O6-meG) adduct, which, if unrepaired, leads to mismatched base pairing during DNA replication, resulting in DNA double-strand breaks and subsequent cell death.

The primary mechanism of resistance to TMZ in both bulk tumor cells and CSCs is the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). MGMT directly removes the methyl group from the O6 position of guanine, thereby neutralizing the cytotoxic effects of TMZ. The expression of MGMT is largely regulated by the methylation status of its promoter region; hypermethylation of the MGMT promoter leads to gene silencing and decreased protein expression, rendering the cells more sensitive to TMZ. Conversely, an unmethylated MGMT promoter allows for active transcription of the gene and subsequent resistance to TMZ.

Beyond MGMT, other DNA repair pathways, including base excision repair (BER) and mismatch repair (MMR), also play a role in the cellular response to TMZ-induced DNA damage. Additionally, aberrant signaling pathways, autophagy, and epigenetic modifications have been implicated in TMZ resistance in CSCs.

Quantitative Data on this compound's Effect on Cancer Stem Cells

The following tables summarize quantitative findings from various studies on the impact of TMZ on CSC populations, marker expression, and cell viability.

| Cell Line | Treatment | Parameter Measured | Result | Reference |

| U251/TMZ (TMZ-resistant) | - | IC50 of TMZ | 8.1 times higher than parental U251 cells | |

| U251/TMZ (TMZ-resistant) | - | CD133, Nestin, ABCG2 expression | Significantly higher than parental U251 cells | |

| Primary GBM Cells | TMZ (300 μM) for 48h | Tumor sphere formation | Increased number and size of spheres | |

| Primary GBM Cells | TMZ (300 μM) for 48h | CD133 surface expression | Increased | |

| A172, LN229, SF268, SK-N-SH | TMZ (1st cycle) | CD133+ population | Significant increase in A172, LN229, and SK-N-SH cells | |

| CD133+ Glioblastoma Cells | TMZ (5 or 50 μM) | Growth-inhibiting rate | Significantly lower than CD133- cells |

| Marker | Cell Line/Condition | Treatment | Fold Change/Effect | Reference |

| CD133 | Primary E2 and U87 cells | GSI (Notch inhibitor) | 2.1 and 1.8 fold decrease, respectively | |

| CD133 | Primary E2 and U87 cells | TMZ | 2.9 and 2.0 fold decrease, respectively | |

| SOX2 | Primary E2 and U87 cells | GSI + RT + TMZ | Strong reduction in protein expression | |

| Nestin | Primary E2 and U87 cells | GSI + RT + TMZ | Strong reduction in protein expression | |

| NOTCH1 | CD133+ GBM58 cells | TMZ (100 μM) for 5 days | 6.64-fold upregulation | |

| GLI1 | CD133+ GBM58 cells | TMZ (100 μM) for 5 days | 2.79-fold upregulation |

Key Signaling Pathways Modulated by this compound in CSCs

Several critical signaling pathways are implicated in the response of CSCs to TMZ. Understanding these pathways is crucial for identifying potential therapeutic targets to overcome resistance.

MGMT-Mediated DNA Repair

The MGMT pathway is the most well-established mechanism of TMZ resistance. The following diagram illustrates the direct repair of TMZ-induced DNA damage by MGMT.

Caption: MGMT-mediated direct reversal of TMZ-induced DNA damage.

Wnt/β-catenin Signaling

Recent studies have shown that TMZ treatment can paradoxically activate the Wnt/β-catenin signaling pathway, which is known to promote stemness and therapeutic resistance. This activation appears to be mediated through the PI3K/Akt pathway.

Caption: TMZ-induced activation of the Wnt/β-catenin pathway.

Notch Signaling

The Notch signaling pathway is another critical regulator of CSC self-renewal and has been implicated in TMZ resistance. TMZ treatment has been shown to upregulate components of the Notch pathway in CD133+ glioma cells. Inhibition of Notch signaling can enhance the cytotoxic effects of TMZ.

Caption: Role of Notch signaling in TMZ resistance of CSCs.

Experimental Protocols

This section provides standardized protocols for key in vitro assays to evaluate the effect of this compound on cancer stem cells.

CSC Culture and Sphere Formation Assay

This assay assesses the self-renewal capacity of CSCs.

Workflow Diagram:

Caption: Workflow for the neurosphere formation assay.

Methodology:

-

Cell Preparation: Isolate CSCs from fresh GBM tissue or established cell lines using magnetic-activated cell sorting (MACS) for CD133 or other CSC markers, or by culturing in serum-free medium supplemented with EGF and bFGF to enrich for a stem-like population.

-

Plating: Plate single cells at a low density (e.g., 1,000 cells/well) in ultra-low attachment 96-well plates.

-

Treatment: Add fresh neurosphere medium containing the desired concentrations of TMZ or vehicle control (e.g., DMSO).

-

Incubation: Culture the cells for 7-14 days at 37°C in a humidified incubator with 5% CO2.

-

Quantification: Count the number of neurospheres (typically defined as spheres >50 µm in diameter) in each well using an inverted microscope.

-

Analysis: Calculate the sphere formation efficiency (SFE) as (Number of spheres formed / Number of cells seeded) x 100%.

Cell Viability Assay (MTT/CCK-8)

This assay measures the cytotoxic effect of TMZ on CSCs.

Methodology:

-

Cell Seeding: Seed CSCs (as a single-cell suspension from dissociated neurospheres) into 96-well plates at a density of 5,000-10,000 cells per well.

-

Treatment: After 24 hours, replace the medium with fresh medium containing a range of TMZ concentrations (e.g., 0-400 µmol/L).

-

Incubation: Incubate the plates for a defined period (e.g., 48-72 hours).

-

Reagent Addition: Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1.5-4 hours.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for CCK-8) using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Flow Cytometry for CSC Marker Analysis

This technique is used to quantify the proportion of cells expressing specific CSC markers.

Methodology:

-

Cell Preparation: Harvest CSCs and dissociate them into a single-cell suspension.

-

Staining: Incubate the cells with fluorescently conjugated antibodies against CSC markers (e.g., CD133, SOX2, Nestin) and corresponding isotype controls.

-

Acquisition: Analyze the stained cells using a flow cytometer.

-

Analysis: Gate on the live cell population and quantify the percentage of cells positive for the specific CSC marker.

Western Blotting for Protein Expression Analysis

This method is used to detect changes in the expression levels of key proteins involved in drug resistance and signaling pathways.

Methodology:

-

Protein Extraction: Lyse TMZ-treated and control CSCs to extract total protein.

-

Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate the protein lysates by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against target proteins (e.g., MGMT, β-catenin, cleaved Notch1) followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The interaction between this compound and cancer stem cells is complex and often paradoxical. While TMZ can be effective, particularly in MGMT-methylated tumors, it can also enrich for a resistant CSC population and activate pro-survival signaling pathways. This technical guide provides a framework for understanding and investigating these phenomena.

Future research should focus on several key areas:

-

Combination Therapies: Developing rational combination therapies that target the CSC-specific resistance mechanisms alongside TMZ is a promising strategy. This includes inhibitors of the Wnt and Notch pathways, as well as agents that can modulate the tumor microenvironment.

-

Novel Drug Delivery Systems: Enhancing the delivery of TMZ and other therapeutic agents to the brain and specifically to the CSC niche could improve efficacy and reduce systemic toxicity.

-

Advanced In Vitro and In Vivo Models: The use of patient-derived organoids and sophisticated animal models that more accurately recapitulate the human GBM microenvironment will be crucial for preclinical evaluation of new therapeutic strategies.

-

Biomarker Discovery: Identifying reliable biomarkers to predict which patients will respond to TMZ and to monitor the evolution of CSC populations during treatment is essential for personalized medicine approaches.

By continuing to unravel the intricate molecular mechanisms governing the response of CSCs to this compound, the scientific community can pave the way for more effective and durable treatments for glioblastoma.

References

- 1. cns.org [cns.org]

- 2. Mechanisms of this compound resistance in glioblastoma - a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound Treatment Induces HMGB1 to Promote the Formation of Glioma Stem Cells via the TLR2/NEAT1/Wnt Pathway in Glioblastoma [frontiersin.org]

- 4. researchgate.net [researchgate.net]

A Technical Guide to Preclinical Studies of Temozolomide in Oncology

Audience: Researchers, scientists, and drug development professionals.

Introduction

Temozolomide (TMZ) is an oral alkylating agent that has become a cornerstone in the treatment of glioblastoma (GBM), the most aggressive primary brain tumor in adults.[1][2] Its ability to cross the blood-brain barrier and its favorable safety profile have established it as the standard-of-care chemotherapy, typically administered concurrently with radiation, for newly diagnosed GBM.[3][4] The therapeutic efficacy of TMZ is primarily attributed to its ability to induce cytotoxic DNA lesions in rapidly dividing cancer cells.[5]

Despite its clinical importance, both intrinsic and acquired resistance to TMZ present significant challenges, limiting its effectiveness in a substantial portion of patients. Preclinical research has been instrumental in elucidating the complex mechanisms underlying TMZ's action, metabolism, and the pathways that drive resistance. These studies, conducted in various in vitro and in vivo models, are critical for developing strategies to overcome resistance and enhance therapeutic outcomes.

This technical guide provides an in-depth overview of the preclinical evaluation of this compound. It covers the core mechanism of action, key DNA repair pathways that modulate its efficacy, summaries of in vitro and in vivo findings, and detailed experimental protocols. Quantitative data are presented in structured tables for clarity, and critical pathways and workflows are visualized using diagrams to facilitate understanding for researchers in the field of oncology drug development.

Mechanism of Action

This compound is a prodrug, meaning it is inactive until it is converted into its active form within the body. It is an imidazotetrazine derivative of the alkylating agent dacarbazine.

2.1 Chemical Activation: At physiological pH, TMZ undergoes spontaneous, non-enzymatic hydrolysis to the active metabolite, 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC). MTIC is unstable and quickly degrades to a methyldiazonium cation, which is the ultimate alkylating species. This active cation readily transfers a methyl group to the DNA of cancer cells.

2.2 DNA Alkylation: The cytotoxic effect of TMZ is mediated by the methylation of DNA, which occurs at several positions on purine bases. The primary sites of methylation are:

-

N7-guanine (N7-MeG): This is the most frequent lesion, accounting for 60-80% of methylation events.

-

N3-adenine (N3-MeA): This accounts for approximately 10-20% of lesions.

-

O6-guanine (O6-MeG): While only comprising 5-10% of the total adducts, this is considered the primary cytotoxic lesion responsible for TMZ's antitumor activity.

The formation of O6-MeG leads to mismatched pairing with thymine (T) during DNA replication. This mismatch triggers a futile cycle of DNA mismatch repair (MMR), ultimately leading to DNA double-strand breaks, cell cycle arrest, and apoptosis (programmed cell death).

DNA Repair and Resistance Mechanisms

The efficacy of TMZ is critically influenced by the cell's intrinsic DNA repair capabilities. Several repair pathways can counteract the effects of TMZ-induced DNA damage, leading to drug resistance.

3.1 O6-Methylguanine-DNA Methyltransferase (MGMT) The most significant mechanism of resistance to TMZ is the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). MGMT directly reverses the O6-MeG lesion by transferring the methyl group from the guanine to one of its own cysteine residues. This is a "suicide" repair mechanism, as each MGMT molecule can only be used once.

Tumors with high levels of MGMT expression can efficiently repair the cytotoxic O6-MeG adducts, neutralizing the drug's effect and conferring resistance. Conversely, tumors with low or absent MGMT expression are more sensitive to TMZ. The expression of MGMT is often silenced epigenetically by methylation of its gene promoter. Therefore, the MGMT promoter methylation status is a key predictive biomarker for response to TMZ therapy in GBM patients.

3.2 Mismatch Repair (MMR) System For O6-MeG lesions that are not repaired by MGMT, the Mismatch Repair (MMR) system plays a crucial role. MMR proteins (such as MSH2, MSH6, and MLH1) recognize the O6-MeG:T mispair during DNA replication. Instead of repairing the lesion, the MMR system's attempt to excise the mismatched thymine leads to a futile repair cycle, which results in persistent DNA strand breaks and triggers apoptosis. Therefore, a proficient MMR system is necessary for TMZ-induced cytotoxicity in MGMT-deficient cells. Tumors with a deficient MMR system can tolerate the O6-MeG:T mispairs, avoid apoptosis, and thus exhibit resistance to TMZ.

3.3 Base Excision Repair (BER) The Base Excision Repair (BER) pathway is responsible for repairing the more common N7-MeG and N3-MeA lesions. While these lesions are less directly cytotoxic than O6-MeG, their persistence can contribute to cell death, particularly if the BER pathway is compromised. Preclinical studies have shown that inhibiting key BER proteins, such as poly(ADP-ribose)polymerase-1 (PARP-1), can potentiate the activity of TMZ. This strategy enhances the lethality of the N7-MeG and N3-MeA adducts, making it a promising approach for combination therapies.

Preclinical In Vitro Studies

In vitro studies using cancer cell lines are fundamental for initial efficacy screening, dose-response analysis, and mechanistic investigations of TMZ.

4.1 Cell Lines and Models: A wide range of malignant glioma cell lines have been used to study TMZ, with varying sensitivities. Commonly used lines include U87MG, U251MG, T98G, and the murine GL261 line. T98G is known for its high MGMT expression and corresponding TMZ resistance, making it a useful model for studying resistance mechanisms. More recently, patient-derived glioma stem-like cells (GSCs) and 3D spheroid models are being employed to better recapitulate the heterogeneity and microenvironment of actual tumors.

4.2 Data on In Vitro Cytotoxicity: The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. IC50 values for TMZ vary widely across cell lines and experimental conditions, such as drug exposure duration.

Table 1: Representative In Vitro Cytotoxicity of this compound in Glioma Cell Lines

| Cell Line | MGMT Status | Exposure (hr) | IC50 (µM) | Reference(s) |

|---|---|---|---|---|

| U87MG | Methylated (Low) | 72 | 230.0 (Median) | |

| T98G | Unmethylated (High) | 72 | >1000 | |

| U251MG | Methylated (Low) | 72 | 25 - 200 | |

| Patient-Derived | Variable | 72 | 220.0 (Median) |

| HROG06 | Unmethylated (High) | 72 | No effect at 50µM | |

4.3 Experimental Protocol: Cell Viability (MTT) Assay This protocol outlines a standard method for assessing the cytotoxic effects of TMZ on adherent cancer cells.

Materials:

-

Glioma cell line of interest (e.g., U87MG)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

This compound (TMZ) stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of TMZ in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of TMZ (e.g., 0, 10, 50, 100, 250, 500, 1000 µM). Include a "vehicle control" group treated with the highest concentration of DMSO used.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the viability against the log of TMZ concentration and use non-linear regression to calculate the IC50 value.

Preclinical In Vivo Studies

Animal models are essential for evaluating the therapeutic efficacy, pharmacokinetics, and toxicity of TMZ in a systemic context.

5.1 Animal Models: Orthotopic xenograft models, where human glioma cells are implanted into the brains of immunodeficient mice (e.g., athymic nude mice), are the most clinically relevant models. These models allow for the assessment of drug efficacy against tumors growing in the correct microenvironment and test the drug's ability to cross the blood-brain barrier. Syngeneic models, such as implanting murine GL261 glioma cells into immunocompetent mice, are used to study the interaction between the therapy and the immune system.

5.2 Data on In Vivo Efficacy: A meta-analysis of 60 preclinical studies involving 2,443 animals demonstrated that TMZ significantly prolonged survival by a factor of 1.88 and reduced tumor volume by approximately 50% compared to controls. Efficacy is highly dependent on the tumor model, drug dose, and schedule.

Table 2: Representative In Vivo Efficacy of this compound in Orthotopic Glioblastoma Models

| Cell Line | Animal Model | TMZ Dose & Schedule | Primary Outcome | Reference(s) |

|---|---|---|---|---|

| SF-295 | Athymic Mice (Intracerebral) | 400 mg/kg, single dose | 3 of 10 mice tumor-free at Day 90; 127% survival prolongation | |

| U251 | Athymic Mice (Intracerebral) | 600 mg/kg, single dose | 7 of 9 mice tumor-free at Day 90 | |

| GBM12 (MGMT methylated) | Athymic Mice (Intracranial) | 50 mg/kg/day x 5 days | 51-day prolongation in median survival | |

| GBM43 (MGMT unmethylated) | Athymic Mice (Intracranial) | 50 mg/kg/day x 5 days | 25-day prolongation in median survival |

| U373 | Immunocompromised Mice | 40 mg/kg, 3x/week for 3 weeks | Significant increase in survival vs. control | |

5.3 Experimental Protocol: Orthotopic Glioblastoma Xenograft Model This protocol describes the establishment and use of an intracranial glioma model in mice to test TMZ efficacy. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

-

Human glioma cell line (e.g., U87MG-luciferase)

-

Athymic nude mice (6-8 weeks old)

-

Stereotactic apparatus for small animals

-

Hamilton syringe

-

Anesthetics (e.g., isoflurane)

-

Bioluminescence imaging system (e.g., IVIS)

-

D-luciferin substrate

-

This compound formulation for oral gavage

Procedure:

-

Cell Preparation: Culture and harvest glioma cells expressing a reporter like luciferase. Resuspend cells in sterile, serum-free medium or PBS at a concentration of 1 x 10^5 cells per 3-5 µL.

-

Stereotactic Intracranial Injection: Anesthetize the mouse and fix its head in the stereotactic frame. Create a small burr hole in the skull at predetermined coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma). Slowly inject the cell suspension into the brain parenchyma (e.g., striatum) at a depth of 3 mm.

-

Tumor Growth Monitoring: Starting 5-7 days post-injection, monitor tumor growth weekly. Anesthetize mice, intraperitoneally inject D-luciferin, and measure tumor-derived bioluminescence using an imaging system.

-

Treatment Initiation: Once tumors reach a predetermined size (based on bioluminescent signal), randomize mice into treatment and control (vehicle) groups.

-

Drug Administration: Administer TMZ (e.g., 50 mg/kg) or vehicle daily for 5 consecutive days via oral gavage. This cycle can be repeated if specified by the study design.

-

Efficacy Assessment: Monitor tumor growth via imaging throughout the study. The primary endpoint is typically overall survival. Record the date of death or euthanasia when mice show signs of neurological symptoms or significant weight loss. Tumor growth inhibition can be a secondary endpoint.

-

Data Analysis: Generate Kaplan-Meier survival curves and compare survival distributions between groups using the log-rank test. Analyze tumor growth data using appropriate statistical methods.

Combination Therapies

Given the prevalence of TMZ resistance, numerous preclinical studies have explored combination strategies to enhance its efficacy.

6.1 PARP Inhibitors: Inhibitors of PARP, a key enzyme in the BER pathway, have shown synergy with TMZ. By preventing the repair of N7-MeG and N3-MeA lesions, PARP inhibitors (like olaparib) can increase the cytotoxic burden, especially in tumors with compromised DNA repair pathways like BRCA mutations.

6.2 Other Alkylating Agents: Combining TMZ with other alkylating agents like BCNU has demonstrated dramatic synergistic therapeutic effects in preclinical models. The rationale is to create a more complex spectrum of DNA damage that is harder for the tumor cell to repair.

6.3 Targeting Autophagy: TMZ has been shown to induce autophagy, a cellular self-digestion process that can either promote survival or cell death. Studies combining TMZ with cannabinoids (THC) showed enhanced autophagy-mediated cancer cell death and a strong reduction in glioma xenograft growth.

Table 3: Efficacy of this compound Combination Therapies in Preclinical Models

| Combination Agent | Model | Key Finding | Reference(s) |

|---|---|---|---|

| BCNU | SF-295 glioblastoma xenograft (s.c.) | Combination of TMZ (400 mg/kg) + BCNU (27 mg/kg) produced >492% growth delay vs. 190% for TMZ (600 mg/kg) alone. | |

| Olaparib (PARP Inhibitor) | Uterine leiomyosarcoma models with BRCA mutations | Preclinical data showed synergy between PARP inhibitors and TMZ. | |

| THC (Cannabinoid) | U87MG glioma xenografts | Combined THC + TMZ strongly enhanced autophagy and apoptosis, and significantly reduced tumor growth compared to either agent alone. |

| Biguanides (e.g., Metformin) | Meta-analysis of rat GBM models | TMZ + biguanide significantly improved overall survival compared to TMZ alone (Mean Difference: 21.0 days). | |

Preclinical Pharmacokinetics (PK)

Understanding the absorption, distribution, metabolism, and excretion (ADME) of TMZ in animal models is crucial for designing effective dosing regimens and translating findings to the clinic.

7.1 Key PK Parameters: Studies in rats have shown that TMZ is rapidly and extensively absorbed after oral administration, with high bioavailability. A critical feature is its ability to penetrate the brain, a necessity for treating GBM. The elimination half-life is short, around 1.2 hours in rats.

Table 4: Preclinical Pharmacokinetic Parameters of this compound in Rats

| Parameter | Route | Value | Reference(s) |

|---|---|---|---|

| Bioavailability | Oral | 96 - 100% | |

| Elimination Half-life (t1/2) | IV / Oral | ~1.2 hours | |

| Brain Penetration (Brain/Plasma AUC Ratio) | IV / Oral | 35 - 39% | |

| Primary Elimination Route | IV / Oral | Renal (75 - 85% of dose) |

| Systemic Exposure to MTIC (vs. TMZ) | IV / Oral | ~2% | |

Conclusion

Preclinical studies have been fundamental to our understanding of this compound's role in oncology. They have successfully defined its mechanism of action as a DNA alkylating agent and have critically identified the central role of the MGMT DNA repair enzyme as the primary determinant of chemoresistance. In vitro assays and, more importantly, orthotopic in vivo models have consistently demonstrated the drug's efficacy in killing tumor cells and prolonging survival, findings that have been successfully translated into the clinic.

Current and future preclinical research continues to focus on rational combination strategies designed to overcome resistance. By targeting parallel DNA repair pathways like BER with PARP inhibitors or modulating cellular processes like autophagy, investigators aim to potentiate TMZ's effects or resensitize resistant tumors. The detailed methodologies and comprehensive data generated from these preclinical evaluations provide the essential foundation for designing the next generation of clinical trials to improve outcomes for patients with glioblastoma and other malignancies.

References

Methodological & Application

Application Notes and Protocols: In Vitro Characterization of Temozolomide Efficacy in Glioblastoma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction